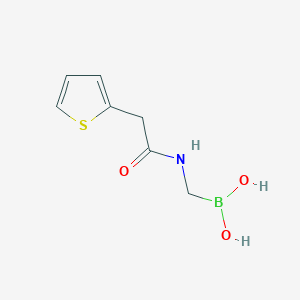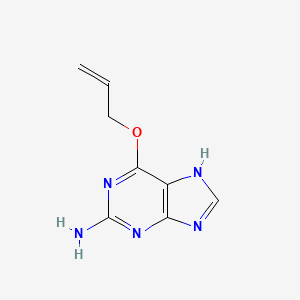
Lutiram
Übersicht
Beschreibung
Disulfiram analog 2 is a derivative of disulfiram, a well-known drug primarily used for the treatment of chronic alcoholism. Disulfiram analogs have been studied for their potential therapeutic applications beyond alcohol dependence, including their roles as inhibitors of aldehyde dehydrogenase enzymes and their potential anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of disulfiram analogs typically involves the modification of the disulfiram structure to enhance its selectivity and potencyThis can be achieved through reactions such as nucleophilic substitution or coupling reactions .
Industrial Production Methods: Industrial production of disulfiram analogs involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography and quality control measures to ensure consistency and safety .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Disulfiram-Analoga durchlaufen verschiedene chemische Reaktionen, darunter:
Oxidation: Disulfiram-Analoga können oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können Disulfiram-Analoga in Thiole oder andere reduzierte Formen umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Disulfiram-Struktur einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Arylhalogenide werden in Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Disulfiram-Analoga zu Sulfoxiden führen, während die Reduktion Thiole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Disulfiram-Analoga haben eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Disulfiram-Analoga entfalten ihre Wirkung hauptsächlich durch die Hemmung von Aldehyd-Dehydrogenase-Enzymen. Diese Hemmung führt zur Anhäufung von Aldehyden, die zellulären Stress und Apoptose induzieren können. Die molekularen Zielstrukturen sind die katalytischen Cysteine der Enzyme, und die beteiligten Wege hängen oft mit oxidativem Stress und zellulärer Entgiftung zusammen .
Ähnliche Verbindungen:
Disulfiram: Die Stammverbindung, die hauptsächlich bei Alkoholabhängigkeit eingesetzt wird.
Calciumcarbimid: Ein weiterer Aldehyd-Dehydrogenase-Inhibitor, der bei der Alkoholsperre eingesetzt wird.
Kupfer-Diethyldithiocarbamat-Komplex (CuET): Ein Derivat von Disulfiram mit potenten Antikrebs-Eigenschaften.
Einzigartigkeit: Disulfiram-Analogon 2 ist einzigartig in seiner verbesserten Selektivität für bestimmte Aldehyd-Dehydrogenase-Isoformen, was es zu einem vielversprechenden Kandidaten für gezielte therapeutische Anwendungen macht. Seine Strukturmodifikationen ermöglichen eine größere Spezifität und reduzierte Off-Target-Effekte im Vergleich zur Stammverbindung .
Wirkmechanismus
Disulfiram analogs exert their effects primarily through the inhibition of aldehyde dehydrogenase enzymes. This inhibition leads to the accumulation of aldehydes, which can induce cellular stress and apoptosis. The molecular targets include the catalytic cysteines of the enzymes, and the pathways involved often relate to oxidative stress and cellular detoxification .
Vergleich Mit ähnlichen Verbindungen
Disulfiram: The parent compound, used primarily for alcohol dependence.
Calcium Carbimide: Another aldehyde dehydrogenase inhibitor used in alcohol deterrence.
Copper Diethyldithiocarbamate Complex (CuET): A derivative of disulfiram with potent anticancer properties.
Uniqueness: Disulfiram analog 2 is unique in its enhanced selectivity for specific aldehyde dehydrogenase isoforms, making it a promising candidate for targeted therapeutic applications. Its structural modifications allow for greater specificity and reduced off-target effects compared to the parent compound .
Eigenschaften
IUPAC Name |
pyrrolidine-1-carbothioylsulfanyl pyrrolidine-1-carbodithioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S4/c13-9(11-5-1-2-6-11)15-16-10(14)12-7-3-4-8-12/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGUGVQODCQMBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=S)SSC(=S)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341706 | |
| Record name | Lutiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-08-2 | |
| Record name | Lutiram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80341706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[3-(Hydroxyamino)-3-oxopropyl]pentanedioic acid](/img/structure/B3062886.png)



![2-morpholino-4H-benzo[g]chromen-4-one](/img/structure/B3062916.png)


